2-{[5-(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
2-{[5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[3,4-b]pyridine core, a triazole ring, and a thieno[2,3-d]pyrimidine moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the coupling of the thieno[2,3-d]pyrimidine moiety under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or anti-microbial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 2,6-DIMETHYL-5-PHENYL-3H-PYRIMIDIN-4-ONE
- 1,3-DI-ME-5-(2,3,4,5,6-PENTAMETHYLBENZYLIDENE)-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE
Uniqueness
2-{[5-(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-[2,6-DIMETHYL-4-OXOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]ACETAMIDE stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C25H27N9O2S2 |
---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
2-[[5-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C25H27N9O2S2/c1-6-33-21(16-10-18(15-7-8-15)27-22-20(16)13(3)30-32(22)5)28-29-25(33)37-11-19(35)31-34-14(4)26-23-17(24(34)36)9-12(2)38-23/h9-10,15H,6-8,11H2,1-5H3,(H,31,35) |
InChI Key |
MXXYVFSGUUCWEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN2C(=NC3=C(C2=O)C=C(S3)C)C)C4=CC(=NC5=C4C(=NN5C)C)C6CC6 |
Origin of Product |
United States |
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